N-(2-Methoxyethyl)-1-(propan-2-yl)piperidin-4-amine
Description
Properties
Molecular Formula |
C11H24N2O |
|---|---|
Molecular Weight |
200.32 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-1-propan-2-ylpiperidin-4-amine |
InChI |
InChI=1S/C11H24N2O/c1-10(2)13-7-4-11(5-8-13)12-6-9-14-3/h10-12H,4-9H2,1-3H3 |
InChI Key |
PQDAXWURZGJJTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)NCCOC |
Origin of Product |
United States |
Preparation Methods
Alkylation via Methanesulfonyl Derivatives and Piperidine Intermediates
A patent (CN106674085B) describes a closely related synthetic methodology for N-1,3-difluoro isopropyl-4-aminopiperidine compounds, which can be adapted for the preparation of N-(2-methoxyethyl)-1-(propan-2-yl)piperidin-4-amine by substituting appropriate alkyl groups.
Preparation of the alkylating agent:
- Starting from 1,3-difluoropropane-2-ol, reacting with methanesulfonyl chloride in the presence of an organic base (e.g., triethylamine) in dichloromethane at 0 °C to form the corresponding methanesulfonate ester.
N-alkylation of piperidin-4-amine derivatives:
- The piperidin-4-amine or its protected derivative is dissolved in a polar aprotic solvent such as dimethyl sulfoxide.
- An inorganic base (potassium carbonate or sodium carbonate) is added.
- The methanesulfonate ester is added, and the mixture is heated to promote nucleophilic substitution, introducing the alkyl group at the nitrogen.
-
- After reaction completion, the mixture is worked up by aqueous extraction and purified by column chromatography or recrystallization to isolate the target compound.
Key reaction conditions and parameters:
| Parameter | Typical Value/Range |
|---|---|
| Solvent for methanesulfonate step | Dichloromethane (3-10 mL/g) |
| Base for methanesulfonate step | Triethylamine |
| Temperature for methanesulfonate | 0 °C to room temperature |
| Solvent for alkylation step | Dimethyl sulfoxide (3-10 mL/g) |
| Base for alkylation step | Potassium carbonate or sodium carbonate |
| Molar ratios | Methanesulfonyl chloride: alcohol 0.5-2.5:1; alcohol: piperidine derivative 0.5-2.5:1 |
| Reaction time | Several hours to overnight (e.g., 18 h) |
This method provides a high chemical purity product with advantages of simple raw materials and mild reaction conditions.
Reductive Amination Using 2-Methoxyacetaldehyde
Another common route to introduce the 2-methoxyethyl group on the piperidine nitrogen is through reductive amination of piperidin-4-amine with 2-methoxyacetaldehyde or related aldehydes.
- React piperidin-4-amine with 2-methoxyacetaldehyde in an appropriate solvent.
- Add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
- Stir at room temperature or slightly elevated temperature until completion.
- Purify the resultant N-(2-methoxyethyl)piperidin-4-amine by extraction and chromatography.
This method is widely used for introducing alkyl groups bearing oxygen functionalities and is compatible with other substituents such as isopropyl groups introduced beforehand or afterwards.
Introduction of the Isopropyl Group at N-1
The isopropyl substituent at nitrogen can be introduced by:
- Direct alkylation of the piperidin-4-amine or its derivatives with isopropyl halides (e.g., isopropyl bromide) under basic conditions.
- Or via reductive amination with acetone followed by reduction.
The choice depends on the order of substitution and protecting groups used.
Protection and Deprotection Strategies
To avoid side reactions and ensure selectivity, the amino group at the 4-position or the nitrogen at 1-position is often protected with tert-butoxycarbonyl (Boc) or other protecting groups during intermediate steps, then deprotected under acidic conditions after alkylation.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyethyl)-1-(propan-2-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides, alcohols, and amines are employed under appropriate conditions (e.g., temperature, solvent).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-Methoxyethyl)-1-(propan-2-yl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-Methoxyethyl)-1-(propan-2-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Piperidine derivatives often exhibit varied biological activities depending on substituent patterns. Below is a comparative analysis of key structural analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Aromatic vs. Alkyl Chains : Compounds with aromatic substituents (e.g., ) exhibit higher molecular weights and lipophilicity, which may influence blood-brain barrier penetration.
- Electron-Withdrawing Groups : The bromophenyl and thiazole groups in introduce electron-withdrawing effects, altering electronic distribution and hydrogen-bonding capacity.
Pharmacological and Functional Comparisons
Cholinesterase and Monoamine Oxase Inhibition
Piperidine derivatives like N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236) demonstrate dual cholinesterase and monoamine oxidase inhibition, attributed to the piperidine core and aromatic substituents . The target compound’s methoxyethyl group may enhance solubility, while the isopropyl group could modulate selectivity for enzyme isoforms.
Atherosclerosis Treatment
Goxalapladib, a piperidine-containing compound with a 2-methoxyethyl group, inhibits lipoprotein-associated phospholipase A2 (Lp-PLA2) for atherosclerosis treatment .
Opioid Receptor Modulation
Navacaprant, a kappa-opioid receptor antagonist, features a piperidin-4-amine scaffold with oxadiazole and quinoline groups . While the target compound lacks these moieties, its methoxyethyl side chain may facilitate interactions with polar receptor regions.
Physicochemical Properties
Biological Activity
N-(2-Methoxyethyl)-1-(propan-2-yl)piperidin-4-amine, a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes current findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the following molecular formula: C₈H₁₈N₂O. It contains a piperidine ring substituted with a 2-methoxyethyl group and an isopropyl group, which may influence its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that piperidine derivatives exhibit a range of antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. Studies report that modifications in the piperidine structure can enhance activity against pathogens by affecting permeability and binding affinity to bacterial membranes .
2. Antiproliferative Effects
The compound has been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies demonstrate that structural modifications can lead to significant reductions in cell viability, particularly in human liver cancer cells (HepG2) and K562 cells, with IC₅₀ values indicating potent activity . The mechanism involves the induction of apoptosis, which is crucial for cancer treatment strategies.
3. Neuropharmacological Effects
Piperidine derivatives are often investigated for their neuropharmacological properties. There is evidence suggesting that this compound may modulate neurotransmitter systems, potentially impacting mood and cognitive functions. This aligns with findings from similar compounds that act as inhibitors of key enzymes involved in neurotransmitter metabolism .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of piperidine derivatives. Key observations include:
- Substituent Influence : The presence of the methoxyethyl group significantly enhances lipophilicity, which correlates with increased membrane permeability and biological activity.
- Isopropyl Group : This substituent appears to stabilize the piperidine ring conformation, enhancing binding affinity to target proteins involved in disease pathways .
Case Study 1: Anticancer Activity
A study investigated the antiproliferative effects of structurally related piperidine compounds on HepG2 cells. The lead compound exhibited an IC₅₀ value of 11.3 μM, indicating substantial cytotoxicity against liver cancer cells while maintaining lower toxicity against normal liver cell lines .
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological assessment, derivatives of this compound were tested for their ability to inhibit NAPE-PLD, an enzyme linked to lipid signaling in the brain. The results indicated that certain modifications led to enhanced inhibitory potency and favorable drug-like properties, suggesting potential for treating mood disorders .
Q & A
Q. Key Considerations :
- Temperature : Elevated temperatures (~80°C) improve reaction kinetics but may increase by-product formation.
- Catalyst : Palladium-based catalysts enhance hydrogenation efficiency but require strict moisture control .
- Yield Optimization : Evidence from analogous compounds shows yields ranging from 50% (unoptimized) to 85% (optimized) depending on stoichiometry and solvent polarity .
Basic: Which analytical techniques are critical for characterizing the compound’s purity and structure?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing piperidine ring protons at δ 2.5–3.5 ppm and methoxyethyl groups at δ 3.2–3.4 ppm) .
- Mass Spectrometry (MS) :
- High-Resolution MS : Confirms molecular formula (e.g., expected m/z for C₁₁H₂₄N₂O: 224.19) .
- Chromatography :
Q. Methodological Answer :
- Mechanistic Studies :
- In Vivo Validation :
- Computational Modeling :
Case Study :
A dual cholinesterase/monoamine oxidase inhibitor (MBA236) required dose-response curves in both enzyme systems to disentangle contributions to efficacy .
Advanced: What experimental design considerations are needed to minimize by-product formation during synthesis?
Q. Methodological Answer :
- By-Product Analysis :
- Reaction Optimization :
- Purification Strategies :
Example :
In a synthesis of a piperidine-based antihistamine, N-demethylation led to a diarylated by-product; adjusting pH to 6–7 suppressed this pathway .
Basic: What are the safety protocols for handling this compound in laboratory settings?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) :
- Ventilation :
- Spill Management :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
